1,2-Dimethyl-3-(trifluoromethyl)benzene

Overview

Description

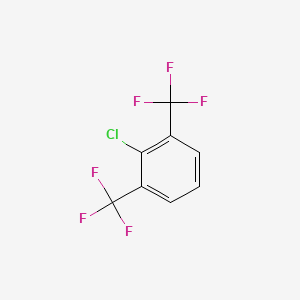

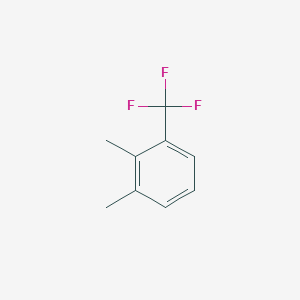

“1,2-Dimethyl-3-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C9H9F3 . It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. It has unique physical and chemical properties, which make it a valuable synthetic intermediate in the production of various compounds.

Synthesis Analysis

The synthesis of “1,2-Dimethyl-3-(trifluoromethyl)benzene” involves several steps. One method involves the trifluoromethoxylation of arenes and heteroarenes as a limiting reagent with trifluoromethoxide anion . This reaction is mediated by silver salts under mild reaction conditions, exhibiting a broad substrate scope and wide functional-group compatibility .

Molecular Structure Analysis

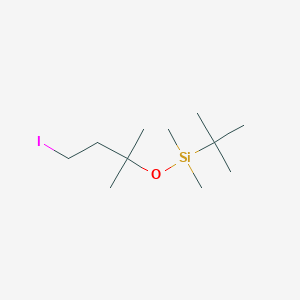

The molecular structure of “1,2-Dimethyl-3-(trifluoromethyl)benzene” consists of a benzene ring with two methyl groups and one trifluoromethyl group attached to it . The molecular weight of this compound is 174.163 Da .

Chemical Reactions Analysis

The chemical reactions involving “1,2-Dimethyl-3-(trifluoromethyl)benzene” are complex and varied. For instance, it can undergo nucleophilic reactions with benzene derivatives . Additionally, it can participate in addition-elimination processes generally occurring at sp2 or sp hybridized carbon atoms .

Physical And Chemical Properties Analysis

“1,2-Dimethyl-3-(trifluoromethyl)benzene” has unique physical and chemical properties. It has a molecular weight of 174.163 Da . Its IR, 1H NMR, 13C NMR, and 19F NMR spectra provide valuable information about its structure .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

1,2-Dimethyl-3-(trifluoromethyl)benzene: is used in the synthesis of various pharmaceutical compounds. The trifluoromethyl group is a common feature in many FDA-approved drugs due to its ability to enhance the bioavailability and metabolic stability of the molecules . This compound can serve as a precursor for the synthesis of more complex drug molecules.

Organic Synthesis Reagent

This compound can act as a reagent in organic synthesis, particularly in reactions where a trifluoromethyl group is introduced into other molecules. It can be used for the regioselective metalation and subsequent carboxylation to produce various organic compounds .

Electrophilic Trifluoromethylation

It serves as an electrophilic CF3-transfer reagent for direct, mild, and efficient trifluoromethylation. This is crucial for introducing the trifluoromethyl group into target molecules, which can significantly alter their chemical and physical properties .

Thermophysical Property Research

1,2-Dimethyl-3-(trifluoromethyl)benzene: is studied for its thermophysical properties. Researchers use it to understand the behavior of fluorinated compounds under different temperatures and pressures, which is important for various industrial processes .

Mechanism of Action

Target of Action

It’s known that trifluoromethyl-substituted compounds like 3-trifluoromethyl-1,2,4-triazoles have found extensive applications in pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry .

Mode of Action

Trifluoromethylation of carbon-centered radical intermediates is a common reaction involving trifluoromethyl groups . This process could potentially be involved in the interaction of 1,2-Dimethyl-3-(trifluoromethyl)benzene with its targets.

Biochemical Pathways

Trifluoromethyl groups are known to significantly improve the physicochemical and pharmacological properties of parent molecules , which could imply a broad impact on various biochemical pathways.

Pharmacokinetics

The presence of the trifluoromethyl group could potentially influence these properties, as it is known to improve the physicochemical characteristics of pharmaceutical compounds .

Result of Action

Compounds with trifluoromethyl groups have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

It’s known that the physicochemical properties of trifluoromethyl-containing compounds can be significantly influenced by environmental conditions .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

properties

IUPAC Name |

1,2-dimethyl-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3/c1-6-4-3-5-8(7(6)2)9(10,11)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERXMJNGDGKQBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90507699 | |

| Record name | 1,2-Dimethyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dimethyl-3-(trifluoromethyl)benzene | |

CAS RN |

80245-28-9 | |

| Record name | 1,2-Dimethyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Methylprop-2-en-1-yl)oxy]aniline](/img/structure/B1317676.png)